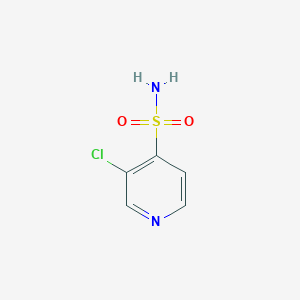
Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate: is a chemical compound with the following structural formula:
C8H15NO2
It belongs to the class of piperidinecarboxylic acids , which are compounds containing a piperidine ring bearing a carboxylic acid group . The compound’s systematic name reflects its structure: an ethyl ester of piperidine-1-carboxylic acid, substituted at the 4-position with a pyrrolidin-2-yl group.
Méthodes De Préparation
Synthetic Routes: The synthesis of Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate involves several steps. One common approach is the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine, leading to intermediate pyrrolidine derivatives. These intermediates are then further transformed to yield the desired compound .
Industrial Production: While specific industrial production methods may vary, the compound can be synthesized on a larger scale using similar synthetic routes. Optimization for yield, purity, and cost-effectiveness is crucial in industrial processes.
Analyse Des Réactions Chimiques
Reactivity:
Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: Oxidative transformations of the pyrrolidine or piperidine rings.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substitution reactions at the pyrrolidine or piperidine nitrogen.
Cyclization: Formation of ring structures involving neighboring atoms.
Common Reagents and Conditions: Reagents and conditions depend on the specific reaction. For example:
Reductive Amination: Use reducing agents like sodium borohydride or lithium aluminum hydride.
Esterification: React with ethyl alcohol and a strong acid catalyst.
Major Products: The major products formed from these reactions include various derivatives of the pyrrolidine-piperidine scaffold, each with distinct properties and applications.
Applications De Recherche Scientifique
Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate: finds applications in:
Medicinal Chemistry: As a scaffold for designing potential drug candidates.
Biological Studies: Investigating interactions with biological targets.
Industry: For the synthesis of other compounds.
Mécanisme D'action
The compound’s mechanism of action depends on its specific use. It may interact with receptors, enzymes, or other cellular components, affecting biological processes.
Comparaison Avec Des Composés Similaires
Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate: shares similarities with related compounds, such as:
Pyrrolidine Derivatives: Explore the unique features of this compound compared to other pyrrolidine-based molecules.
Propriétés
Formule moléculaire |
C12H22N2O2 |
|---|---|
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
ethyl 4-pyrrolidin-2-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-2-16-12(15)14-8-5-10(6-9-14)11-4-3-7-13-11/h10-11,13H,2-9H2,1H3 |
Clé InChI |
PCCUJMJTYWOQQX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCC(CC1)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2,4-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13541332.png)
![7,7-Difluoro-1-azaspiro[3.5]nonane](/img/structure/B13541337.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid](/img/structure/B13541348.png)









